Cas no 96567-93-0 (1-Benzyl-3-methylpyrrolidin-3-ol)

1-Benzyl-3-methylpyrrolidin-3-ol structure
96567-93-0 structure
Product Name:1-Benzyl-3-methylpyrrolidin-3-ol
Numero CAS:96567-93-0
MF:C12H17NO
MW:191.269483327866
MDL:MFCD11100985
CID:797012
PubChem ID:18629648
Update Time:2024-10-25

1-Benzyl-3-methylpyrrolidin-3-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Benzyl-3-methylpyrrolidin-3-ol
    • 1-Benyl-3-methylpyrrolidin-3-ol
    • 3-Pyrrolidinol, 3-methyl-1-(phenylmethyl)-
    • 3-Methyl-1-(phenylmethyl)-3-pyrrolidinol (ACI)
    • 1-Benzyl-3-hydroxy-3-methylpyrrolidine
    • racemic 3-methyl-1-(phenylmethyl)-3-pyrrolidinol
    • CS-0055108
    • AKOS006306890
    • EN300-98665
    • SSWHTEXLCLEUBQ-UHFFFAOYSA-N
    • DB-013790
    • (+/-)1-benzyl-3-methylpyrrolidin-3-ol
    • 1-benzyl-3-methyl-pyrrolidin-3-ol
    • AB92133
    • SY097841
    • Benzyl-3-methyl-pyrrolidin-3-ol
    • DTXSID70595291
    • 1-Benzyl-3-Methylpyrrolidine-3-ol
    • MFCD11100985
    • WDA56793
    • SCHEMBL951796
    • 96567-93-0
    • MDL: MFCD11100985
    • Inchi: 1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
    • Chiave InChI: SSWHTEXLCLEUBQ-UHFFFAOYSA-N
    • Sorrisi: OC1(CCN(CC2C=CC=CC=2)C1)C

Proprietà calcolate

  • Massa esatta: 191.13100
  • Massa monoisotopica: 191.131014166g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 189
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 23.5Ų

Proprietà sperimentali

  • PSA: 23.47000
  • LogP: 1.58120

1-Benzyl-3-methylpyrrolidin-3-ol Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-Benzyl-3-methylpyrrolidin-3-ol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A109005141-1g
1-Benzyl-3-methylpyrrolidin-3-ol
96567-93-0 95%
1g
$336.96 2023-08-31
Alichem
A109005141-5g
1-Benzyl-3-methylpyrrolidin-3-ol
96567-93-0 95%
5g
$896.88 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P178577-1g
1-Benzyl-3-methylpyrrolidin-3-ol
96567-93-0 97%
1g
¥362.90 2023-09-01
Chemenu
CM198061-5g
1-Benzyl-3-methylpyrrolidin-3-ol
96567-93-0 95%
5g
$830 2021-08-05
TRC
B535293-50mg
1-Benzyl-3-methylpyrrolidin-3-ol
96567-93-0
50mg
$ 50.00 2022-06-07
TRC
B535293-100mg
1-Benzyl-3-methylpyrrolidin-3-ol
96567-93-0
100mg
$ 65.00 2022-06-07
TRC
B535293-500mg
1-Benzyl-3-methylpyrrolidin-3-ol
96567-93-0
500mg
$ 80.00 2022-06-07
Fluorochem
220935-10g
1-Benzyl-3-methylpyrrolidin-3-ol
96567-93-0 95%
10g
£236.00 2022-03-01
Fluorochem
220935-25g
1-Benzyl-3-methylpyrrolidin-3-ol
96567-93-0 95%
25g
£405.00 2022-03-01
abcr
AB460992-100g
1-Benzyl-3-methylpyrrolidin-3-ol, 95%; .
96567-93-0 95%
100g
€1336.70 2025-04-14

1-Benzyl-3-methylpyrrolidin-3-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt → -70 °C; 2 min, -70 °C; -70 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Piperidinyl pyrrolidinyl methanone compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -20 °C; -20 °C → rt
1.2 Reagents: Water
Riferimento
Triazolopyridine compounds as PIM kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C
Riferimento
Pharmacophore modal-based design and synthesis of new structure small molecule CCR2 inhibitors
Qin, Lihuai; Li, Xiaoguang; Wang, Zhilong; Yao, Wenbo; Wang, Hui; et al, Huaxue Xuebao, 2015, 73(7), 679-684

Metodo di produzione 4

Condizioni di reazione
Riferimento
Preparation of substituted pyrazole derivatives for use as CCR-2 and CCR-5 receptor antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  3 h, -20 °C; -20 °C → 0 °C
Riferimento
Preparation of 1-(hetero)aryl-3-amino-pyrrolidine derivatives as mGluR3 receptor antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
On the Ritter reaction of cyclic hydroxyamines: synthesis of conformationally-restricted reduced amide dipeptide isosteres
Taylor, G. Mark; Baker, Stewart J.; Gedney, Andrea; Pearson, David J.; Sibley, Graham E. M., Tetrahedron Letters, 1996, 37(8), 1297-300

Metodo di produzione 7

Condizioni di reazione
Riferimento
1,8-Naphthyridine derivatives
, European Patent Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt → -70 °C; 2 min, -70 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Acylpiperidine compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  3 h, -20 °C
Riferimento
1,4-Dihydropyridine-3,5-dicarboxylate derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK)
Huard, Kim ; Ahn, Kay; Amor, Paul; Beebe, David A.; Borzilleri, Kris A.; et al, Journal of Medicinal Chemistry, 2017, 60(18), 7835-7849

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Toluene ,  Tetrahydrofuran ;  1.5 h, 0 °C
1.2 Reagents: Water
Riferimento
[(Pyrimidinylhydrazino)-3-oxopropyl]hydroxyformamide derivatives as bacterial peptide deformylase inhibitors and preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 40 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt → -70 °C; 5 min, -70 °C; -70 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of adamantylpyrrolidinecarboxylate derivatives and analogs for use as 11-beta-hydroxysteroid dehydrogenase 1 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Water Solvents: Diethyl ether
Riferimento
Preparation of quinolinecarboxyamide derivatives for use in the treatment of inflammatory diseases
, World Intellectual Property Organization, , ,

1-Benzyl-3-methylpyrrolidin-3-ol Raw materials

1-Benzyl-3-methylpyrrolidin-3-ol Preparation Products

1-Benzyl-3-methylpyrrolidin-3-ol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:96567-93-0)1-Benzyl-3-methylpyrrolidin-3-ol
Numero d'ordine:A845612
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06
Prezzo ($):669.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96567-93-0)1-Benzyl-3-methylpyrrolidin-3-ol
A845612
Purezza:99%
Quantità:100g
Prezzo ($):669.0
Email